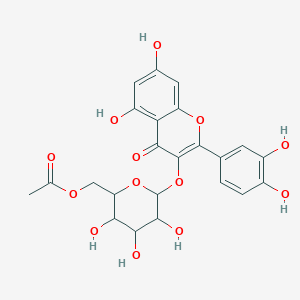

Quercetin 3-O-(6''-acetyl-glucoside)

Description

Structure

3D Structure

Properties

IUPAC Name |

[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUNMMNDNWZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54542-51-7 | |

| Record name | Quercetin 3-(6''-acetylglucoside) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quercetin 3-O-(6''-acetyl-glucoside): A Comprehensive Technical Guide on its Natural Occurrence, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring acetylated flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of quercetin, one of the most abundant and well-studied dietary flavonoids, this compound is found in a variety of plant species. Its structural modification, specifically the acetylation of the glucose moiety, may influence its bioavailability and bioactivity compared to its parent compounds, quercetin and quercetin-3-O-glucoside. This technical guide provides an in-depth overview of the natural sources of Quercetin 3-O-(6''-acetyl-glucoside), quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its interaction with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of Quercetin 3-O-(6''-acetyl-glucoside)

Quercetin 3-O-(6''-acetyl-glucoside) has been identified in a diverse range of plant species, suggesting a widespread, albeit often minor, presence in the plant kingdom. Its occurrence has been documented in various plant families, with notable examples in the Asteraceae, Amaranthaceae, Rosaceae, and Cornaceae families.

Documented Plant Sources

The presence of this compound has been confirmed in the following plant species through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS)[1]:

-

Artemisia species (Asteraceae): This acetylated flavonoid has been identified as a metabolite in species such as Artemisia afra (African wormwood) and Artemisia annua (sweet annie)[1].

-

Salicornia species (Amaranthaceae): Commonly known as glasswort, species within this genus have been reported to contain Quercetin 3-O-(6''-acetyl-glucoside)[1].

-

Prunus mume (Rosaceae): The flower buds of the Japanese apricot are a known source of this compound[1].

-

Cornus species (Cornaceae): Fruits of various Cornus species have been found to contain Quercetin 3-O-(6''-acetyl-glucoside)[2].

-

Peucedanum ostruthium (Apiaceae): The leaves of this plant, commonly known as masterwort, have been shown to contain this flavonoid.

-

Horsetail herb (Equisetum sp.): This plant has also been identified as a natural source.

Quantitative Data

The concentration of Quercetin 3-O-(6''-acetyl-glucoside) can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction and quantification methods employed. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Concentration/Yield | Reference |

| Prunus mume | Flower Buds | 0.0010% yield | |

| Peucedanum ostruthium | Leaves | 138.52 ± 1.88 mg/100 g Dry Extract |

Experimental Protocols

The accurate identification and quantification of Quercetin 3-O-(6''-acetyl-glucoside) in complex plant matrices require robust and validated analytical methods. The following sections outline a representative workflow for the extraction and analysis of this compound, primarily based on methodologies applied to the Prunus genus, which can be adapted for other plant materials[3][4].

Extraction of Flavonoid Glycosides

This protocol describes a solid-liquid extraction method suitable for obtaining a flavonoid-rich extract from plant material.

2.1.1. Materials and Reagents

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Water (deionized or Milli-Q)

-

Formic acid (analytical grade)

-

Conical tubes (50 mL)

-

Centrifuge

-

Shaking water bath

-

Syringe filters (PVDF, 0.2 µm, 25 mm)

-

Nitrogen evaporator

2.1.2. Extraction Procedure

-

Weigh 1 gram of the ground plant sample into a 50 mL conical tube.

-

Add 10 mL of an extraction solvent consisting of methanol:water:formic acid (50:45:5, v/v/v)[3]. An internal standard, such as galangin, can be added to the extraction solvent to improve quantitative accuracy[3].

-

Securely cap the tubes and place them in a shaking water bath at room temperature for 5 minutes[3].

-

Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C[3].

-

Carefully collect the supernatant and filter it through a 0.2 µm PVDF syringe filter[3].

-

For enhanced concentration, take 1 mL of the filtered supernatant and evaporate to dryness under a gentle stream of nitrogen gas[3].

-

Reconstitute the dried extract in 0.5 mL of the extraction solvent and dilute with 4.5 mL of water prior to analysis[3].

Quantification by UPLC-DAD-QTOF/MS

Ultra-Performance Liquid Chromatography coupled with a Diode Array Detector and Quadrupole Time-of-Flight Mass Spectrometry offers high resolution and sensitivity for the identification and quantification of flavonoid glycosides.

2.2.1. Instrumentation and Conditions

-

UPLC System: Waters Acquity UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.5% formic acid in water[3].

-

Mobile Phase B: 0.5% formic acid in acetonitrile[3].

-

Flow Rate: 0.3 mL/min[3].

-

Column Temperature: 30°C[3].

-

Injection Volume: 5 µL.

-

DAD Wavelength: Scanning from 200-400 nm, with specific monitoring at 280 nm for catechins and 350 nm for flavonols[3].

-

QTOF-MS System: Waters Q-TOF Premier Mass Spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[3].

-

Scan Range: m/z 200–1200 in full scan mode[4].

2.2.2. Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 30 | 10 | 90 |

| 32 | 10 | 90 |

| 35 | 95 | 5 |

| 40 | 95 | 5 |

2.2.3. Data Analysis and Quantification

Identification of Quercetin 3-O-(6''-acetyl-glucoside) is achieved by comparing its retention time, UV-Vis spectrum, and mass spectral data (including accurate mass and fragmentation pattern) with those of an authentic reference standard. Quantification is performed by constructing a calibration curve using a certified reference standard of Quercetin 3-O-(6''-acetyl-glucoside). The peak area of the compound in the sample is then used to determine its concentration based on the calibration curve.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated exclusively by Quercetin 3-O-(6''-acetyl-glucoside) are limited, extensive research on its parent compound, quercetin, and other quercetin glycosides provides strong evidence for its potential anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.

Inhibition of TNF-α-Induced NF-κB Activation

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB pathway. Quercetin and its derivatives have been shown to interfere with this activation cascade[5][6][7][8]. A closely related compound, Quercetin 3-O-xyloside, has been demonstrated to modulate the ASK1/MAPK/NF-κB signaling pathway[9][10][11]. Based on this evidence, a proposed mechanism of action for Quercetin 3-O-(6''-acetyl-glucoside) involves the inhibition of key steps in the TNF-α-induced NF-κB signaling pathway.

Caption: Proposed inhibitory effect of Quercetin 3-O-(6''-acetyl-glucoside) on the TNF-α induced NF-κB signaling pathway.

Diagram Description: The binding of TNF-α to its receptor (TNFR) initiates a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for proteasomal degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the activity of the IKK complex and/or preventing the nuclear translocation of active NF-κB.

Experimental Workflow for Investigating NF-κB Inhibition

The following diagram outlines a typical experimental workflow to investigate the inhibitory effect of Quercetin 3-O-(6''-acetyl-glucoside) on the NF-κB signaling pathway in a cell-based assay.

Caption: Experimental workflow for assessing the anti-inflammatory activity of Quercetin 3-O-(6''-acetyl-glucoside).

Conclusion

Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid with a documented presence in several plant species. While quantitative data on its abundance is still emerging, established analytical techniques provide a robust framework for its identification and quantification. Based on the extensive research on its parent compound, quercetin, and closely related glycosides, Quercetin 3-O-(6''-acetyl-glucoside) holds promise as a modulator of inflammatory signaling pathways, particularly the NF-κB cascade. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this acetylated flavonoid, which may pave the way for its potential application in the development of novel therapeutic agents. This guide provides a foundational resource for scientists and researchers to further explore the potential of this intriguing natural compound.

References

- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. The immunostimulating activity of quercetin 3-O-xyloside in murine macrophages via activation of the ASK1/MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

Biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of quercetin, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production. This technical guide provides a detailed overview of the biosynthetic pathway of Quercetin 3-O-(6''-acetyl-glucoside), the enzymes involved, their regulation, and experimental protocols for its study.

The Biosynthetic Pathway

The biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) from the aglycone quercetin is a two-step enzymatic process. This pathway involves the glycosylation of quercetin at the 3-hydroxyl group, followed by the acetylation of the glucose moiety at the 6''-position.

-

Glycosylation: The first step is the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) . The product of this reaction is Quercetin 3-O-glucoside, also known as isoquercitrin.

-

Acetylation: The second and final step is the transfer of an acetyl group from acetyl-CoA to the 6''-hydroxyl group of the glucose moiety of Quercetin 3-O-glucoside. This acetylation is catalyzed by an acetyltransferase . Evidence suggests that this enzyme belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family.[1]

Figure 1: Biosynthetic pathway of Quercetin 3-O-(6''-acetyl-glucoside).

Enzymes of the Biosynthetic Pathway

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT)

UFGTs are a class of glycosyltransferases that catalyze the transfer of glucose from UDP-glucose to the 3-hydroxyl group of flavonoids. These enzymes play a crucial role in the diversification and stabilization of flavonoids in plants.

Serine Carboxypeptidase-Like (SCPL) Acyltransferase

SCPL acyltransferases are a family of enzymes that catalyze the transfer of acyl groups from 1-O-β-acylglucose esters or acyl-CoA to various acceptor molecules.[2][3] In the context of Quercetin 3-O-(6''-acetyl-glucoside) biosynthesis, an SCPL acyltransferase is believed to utilize acetyl-CoA as the acyl donor to acetylate the glucose moiety of Quercetin 3-O-glucoside.[1]

Quantitative Data

Specific kinetic data for the enzymes directly involved in the biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) are not extensively reported in the literature. However, data from closely related enzymes provide valuable insights into their potential catalytic efficiencies.

| Enzyme | Substrate(s) | Km | Vmax | kcat | Plant Source | Reference |

| Flavonoid 3-O-glucosyltransferase | Quercetin | 27 µM | 88.8 pmol/min/mg | - | Fagopyrum esculentum | [4] |

| UDP-Glucose | 1.04 mM | - | - | Fagopyrum esculentum | [4] | |

| Lipase (in vitro acetylation) | Phloridzin | - | - | - | Candida antarctica | [3][5][6][7][8][9][10] |

| Triacetin | - | - | - | Candida antarctica | [3][5][6][7][8][9][10] |

Note: The kinetic parameters for the acetylation step are from a lipase-catalyzed reaction in a solvent-free system, which may not reflect the in vivo kinetics of plant SCPL acyltransferases. Further research is needed to characterize the specific plant-derived acetyltransferase.

Experimental Protocols

Extraction and Quantification of Quercetin 3-O-(6''-acetyl-glucoside)

This protocol outlines a general procedure for the extraction and quantification of Quercetin 3-O-(6''-acetyl-glucoside) from plant material using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

4.1.1. Materials and Reagents

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Quercetin 3-O-(6''-acetyl-glucoside) analytical standard

-

Centrifuge

-

Syringe filters (0.22 µm)

4.1.2. Extraction Procedure

-

Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.

-

Add 1 mL of 80% methanol to the powdered tissue.

-

Vortex the mixture for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, increase it to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the specific precursor and product ion transitions for Quercetin 3-O-(6''-acetyl-glucoside).

Enzyme Assays

4.2.1. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) Assay

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Quercetin (dissolved in DMSO)

-

5 mM UDP-glucose

-

10 µL of enzyme extract

-

-

Procedure:

-

Pre-incubate the reaction mixture without UDP-glucose at 30°C for 5 minutes.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of methanol.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by HPLC to quantify the formation of Quercetin 3-O-glucoside.

-

4.2.2. Acetyltransferase Assay

-

Reaction Mixture (100 µL):

-

50 mM Phosphate buffer (pH 7.0)

-

100 µM Quercetin 3-O-glucoside

-

200 µM Acetyl-CoA

-

10 µL of enzyme extract

-

-

Procedure:

-

Pre-incubate the reaction mixture without Acetyl-CoA at 30°C for 5 minutes.

-

Start the reaction by adding Acetyl-CoA.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by adding 100 µL of methanol.

-

Centrifuge and analyze the supernatant by HPLC-MS/MS for the formation of Quercetin 3-O-(6''-acetyl-glucoside).

-

Figure 2: General experimental workflow for the analysis of Quercetin 3-O-(6''-acetyl-glucoside) and its biosynthetic enzymes.

Regulation of Biosynthesis

The biosynthesis of flavonoids, including the modifications that lead to Quercetin 3-O-(6''-acetyl-glucoside), is tightly regulated at the transcriptional level. This regulation involves a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[11][12][13]

-

MYB Transcription Factors: These proteins are key regulators that can activate the expression of genes encoding enzymes in the flavonoid pathway.[11][13]

-

bHLH Transcription Factors: These factors often form complexes with MYB proteins to regulate target gene expression.

-

WD40 Proteins: These proteins act as scaffolds, facilitating the interaction between MYB and bHLH transcription factors to form a regulatory complex (MBW complex).[11]

This MBW complex binds to the promoters of flavonoid biosynthetic genes, thereby controlling the production of various flavonoid compounds. The expression of the UFGT and acetyltransferase genes involved in Quercetin 3-O-(6''-acetyl-glucoside) synthesis is likely under the control of such regulatory networks. Environmental cues such as light and developmental signals can influence the activity of these transcription factors, leading to changes in the accumulation of specific flavonoids.[14]

Figure 3: Transcriptional regulation of flavonoid biosynthesis.

Conclusion

The biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) is a two-step enzymatic process involving glycosylation and acetylation. While the general pathway and the classes of enzymes involved are understood, further research is required to isolate and characterize the specific acetyltransferase from various plant species and to elucidate the precise regulatory mechanisms that control the flux through this pathway. The protocols and information provided in this guide offer a solid foundation for researchers to advance the understanding of this important secondary metabolic pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Serine carboxypeptidase-like acyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]

- 5. Insights into acylation mechanisms: co‐expression of serine carboxypeptidase‐like acyltransferases and their non‐catalytic companion paralogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. researchgate.net [researchgate.net]

- 10. Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation [agris.fao.org]

- 11. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

"Physical and chemical properties of Quercetin 3-O-(6''-acetyl-glucoside)"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. This acetylated form of quercetin glucoside has garnered significant scientific interest due to its distinct physicochemical properties and diverse pharmacological activities. The presence of the acetyl group on the glucose moiety can influence its bioavailability and stability, potentially enhancing its therapeutic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of Quercetin 3-O-(6''-acetyl-glucoside), detailed experimental protocols for its analysis, and insights into its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

Quercetin 3-O-(6''-acetyl-glucoside) is classified as a flavonoid-3-O-glycoside.[1][2] It consists of a quercetin aglycone linked to an acetylated glucose molecule at the C3 position.[1] This structural modification impacts its physical and chemical characteristics.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |

| Synonyms | Quercetin-3-O-(6''-O-acetyl)-beta-D-glucopyranoside | [3] |

| CAS Number | 54542-51-7 | [4] |

| Chemical Formula | C₂₃H₂₂O₁₃ | [5] |

| Molecular Weight | 506.413 g/mol | [5] |

| Appearance | Yellow Powder | [6] |

| Purity (HPLC) | ≥85% | [4] |

Solubility

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [6] |

| Water | Sparingly soluble | [7] |

| Ethyl Acetate | Insoluble | [6] |

| Chloroform | Insoluble | [6] |

Note: The glycosidic and acetyl moieties are expected to slightly increase water solubility compared to the aglycone, quercetin.

Spectral Data

Flavonols like Quercetin 3-O-(6''-acetyl-glucoside) typically exhibit two main absorption bands in the UV-Vis spectrum.[1]

| Band | Wavelength Range (nm) | Associated Structural Feature | Source(s) |

| Band I | 320–385 | B-ring cinnamoyl system | [1] |

| Band II | 250–285 | A-ring benzoyl system | [1] |

Specific maximal absorption wavelengths (λmax) have been reported at 254, 297, and 353 nm.[8]

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Structural Component | Source(s) |

| ~3400 (broad) | O-H stretching | Phenolic and sugar hydroxyl groups | [1] |

| ~1725-1740 | C=O stretching | Ester carbonyl of the acetyl group | [1][9] |

| ~1655 | C=O stretching | C4-carbonyl of the flavonoid C-ring | [10] |

| ~1600 | C=C stretching | Aromatic rings | [1] |

Detailed ¹H and ¹³C NMR data for Quercetin 3-O-(6''-acetyl-glucoside) is not fully documented in easily accessible literature. However, based on the spectra of similar compounds like quercetin-3-O-β-D-glucopyranoside, the following characteristic signals can be expected. The presence of the acetyl group would cause a downfield shift in the signals of the adjacent protons and carbons of the glucose moiety, particularly at the 6''-position.[1]

¹H NMR (Expected Signals):

-

Aromatic protons of the quercetin A and B rings.

-

Anomeric proton of the glucose unit (indicative of the β-glycosidic linkage).

-

Protons of the glucose moiety, with H-6'' protons shifted downfield.

-

A singlet corresponding to the methyl protons of the acetyl group.

¹³C NMR (Expected Signals):

-

Carbons of the quercetin backbone.

-

Carbons of the glucose unit.

-

Carbonyl and methyl carbons of the acetyl group.

Mass spectrometry data reveals a pseudomolecular ion [M-H]⁻ at m/z 505.[8]

Experimental Protocols

Extraction and Isolation from Plant Material

Quercetin 3-O-(6''-acetyl-glucoside) can be extracted from various plant sources, including Solidago canadensis (Canadian goldenrod) and Artemisia species.[1]

Protocol: Maceration and Recrystallization [11]

-

Maceration: 200 grams of dried and powdered plant material (e.g., leaves) are macerated with ethanol for 5 days at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is dissolved in hot water and filtered. The filtrate is then subjected to liquid-liquid partitioning with n-hexane and chloroform to remove nonpolar compounds.

-

Crystallization: The aqueous phase is allowed to stand for several days to facilitate crystallization. The formed crystals are then collected and recrystallized from a mixture of methanol and ethyl acetate.

-

Final Purification: The crystals are further purified by repeated recrystallization with ethanol to yield the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) is a standard method for the identification and quantification of Quercetin 3-O-(6''-acetyl-glucoside).[1]

Protocol: Reversed-Phase HPLC-DAD [12]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, consisting of:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 1.5% acetic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector monitoring at multiple wavelengths, including the characteristic λmax of flavonols (e.g., 254 nm and 354 nm).

-

Identification: The compound is identified by comparing its retention time and UV-Vis spectrum with that of a pure standard.

Antioxidant Activity Assays

The antioxidant potential of Quercetin 3-O-(6''-acetyl-glucoside) can be evaluated using various in vitro assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [13]

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol).

-

A fresh solution of DPPH radical in methanol (e.g., 0.1 mM) is prepared.

-

Different concentrations of the sample solution are mixed with the DPPH solution in a 96-well plate.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Biological Activities and Signaling Pathways

Quercetin 3-O-(6''-acetyl-glucoside) exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1]

Antioxidant and Anti-inflammatory Activity

Like its parent compound, quercetin, this glycoside is a potent antioxidant. It can neutralize reactive oxygen species (ROS) and enhance the levels of endogenous antioxidants such as glutathione (GSH).[1] Its anti-inflammatory properties are linked to the downregulation of pro-inflammatory markers.[1] This is often mediated through the inhibition of key signaling pathways like NF-κB and MAPKs.[9][14]

Enzyme Inhibition

This compound has been shown to be a moderate inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels.[1]

Visualizations

Experimental Workflow: Extraction and Analysis

Caption: Workflow for extraction and analysis.

Signaling Pathway: Anti-inflammatory Action

Caption: Inhibition of inflammatory pathways.

Biosynthesis Pathway

Caption: Biosynthesis of the target compound.

Conclusion

Quercetin 3-O-(6''-acetyl-glucoside) is a promising natural compound with a range of interesting biological activities. Its physicochemical properties, influenced by the acetylated glycoside moiety, distinguish it from other quercetin derivatives. The experimental protocols outlined in this guide provide a framework for its extraction, identification, and functional characterization. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the development of novel therapeutic agents. The provided visualizations of experimental workflows and signaling pathways offer a clear and concise summary of the current understanding of this compound.

References

- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for Quercetin 3-O-(6''-acetyl-glucoside) (HMDB0029271) [hmdb.ca]

- 3. extrasynthese.com [extrasynthese.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Phenol-Explorer: Showing dietary polyphenol Quercetin 3-O-(6''-acetyl-glucoside) [phenol-explorer.eu]

- 6. CN102887928A - Flavonoids in Tiankui and its preparation method and use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

Biological Activity of Quercetin 3-O-(6''-acetyl-glucoside): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. The addition of an acetylated glucose moiety to the quercetin backbone modifies its physicochemical properties, potentially influencing its bioavailability and biological activity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Quercetin 3-O-(6''-acetyl-glucoside), with a focus on its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in the fields of pharmacology, and drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their broad spectrum of pharmacological effects. Quercetin, one of the most abundant dietary flavonoids, has been extensively investigated for its potent antioxidant, anti-inflammatory, and anticancer activities.[1] Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring derivative of quercetin, distinguished by the presence of an acetyl group on the glucose moiety at the 3-O position.[1] This structural modification can alter the molecule's polarity, stability, and interaction with biological targets, thereby modulating its therapeutic potential. This guide aims to consolidate the existing knowledge on the biological activities of this specific quercetin derivative.

Physicochemical Properties

Basic physicochemical properties of Quercetin 3-O-(6''-acetyl-glucoside) are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₂O₁₃ |

| Molecular Weight | 506.4 g/mol |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Biological Activities and Quantitative Data

While research specifically on Quercetin 3-O-(6''-acetyl-glucoside) is limited, studies on related quercetin derivatives provide insights into its potential biological activities. The following tables summarize available quantitative data. It is crucial to note that much of the data pertains to quercetin or other glycosides, and direct extrapolation to the 6''-acetylated form should be done with caution.

Antioxidant Activity

Quercetin and its derivatives are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[1]

Table 1: Antioxidant Activity Data No specific IC50 values for the DPPH radical scavenging activity of Quercetin 3-O-(6''-acetyl-glucoside) were found in the search results. The table below presents data for related compounds to provide a comparative context.

| Compound | Assay | IC50 Value | Source |

| Quercetin | DPPH | ~5-10 µM (Typical Range) | [2] |

| Quercetin-3-O-glucoside | DPPH | Higher than Quercetin | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[1]

Table 2: Anti-inflammatory Activity Data Specific IC50 values for the anti-inflammatory activity of Quercetin 3-O-(6''-acetyl-glucoside) are not readily available. The data below is for a related quercetin glycoside.

| Compound | Assay | IC50 Value | Source |

| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase Inhibition | 1.27 mM |

Anticancer Activity

Flavonoids have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.

Table 3: Anticancer Activity Data Quantitative data for the cytotoxic effects of Quercetin 3-O-(6''-acetyl-glucoside) on cancer cell lines like HepG2 is limited. The table includes data for a related compound.

| Compound | Cell Line | Assay | IC50 Value | Source |

| Quercetin-3-O-glucoside | HepG2 | MTT | 150 µg/mL | [4] |

Enzyme Inhibitory Activity

Quercetin and its derivatives are known to inhibit various enzymes, including those involved in carbohydrate digestion, which is relevant for the management of diabetes.[1]

Table 4: Enzyme Inhibitory Activity Data While it is mentioned that Quercetin 3-O-(6''-acetyl-glucoside) is a moderate inhibitor of α-glucosidase and α-amylase, specific IC50 values were not found in the search results. Data for related compounds are provided for context.

| Compound | Enzyme | IC50 Value | Source |

| Quercetin | α-Amylase | 0.17 mM | [5] |

| Quercetin | α-Glucosidase | 29.47 µM |

Signaling Pathways

The biological activities of quercetin and its derivatives are underpinned by their ability to modulate key cellular signaling pathways. While specific studies on Quercetin 3-O-(6''-acetyl-glucoside) are scarce, the known effects of quercetin on major pathways provide a probable framework for its mechanism of action.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[6]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Quercetin has been reported to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, contributing to its anticancer effects.[7]

Experimental Protocols

This section provides generalized protocols for the key in vitro assays used to evaluate the biological activities of flavonoid compounds. These can be adapted for the specific analysis of Quercetin 3-O-(6''-acetyl-glucoside).

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound (Quercetin 3-O-(6''-acetyl-glucoside)) and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound or standard to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.

-

Reagent Preparation:

-

Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Prepare a substrate solution of linoleic acid in the same buffer.

-

Prepare serial dilutions of the test compound and a standard inhibitor (e.g., nordihydroguaiaretic acid).

-

-

Assay Procedure:

-

Pre-incubate the enzyme solution with the test compound or standard for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides, using a spectrophotometer.

-

-

Calculation:

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

The IC50 value is determined from a dose-response curve.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

Seed cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated from the dose-response curve.

-

α-Glucosidase and α-Amylase Inhibition Assays

These assays measure the inhibitory effect of a compound on enzymes involved in carbohydrate digestion.

-

Reagent Preparation:

-

Prepare solutions of α-glucosidase and α-amylase in appropriate buffers.

-

Prepare substrate solutions: p-nitrophenyl-α-D-glucopyranoside (pNPG) for α-glucosidase and starch for α-amylase.

-

Prepare serial dilutions of the test compound and a standard inhibitor (e.g., acarbose).

-

-

α-Glucosidase Assay Procedure:

-

Pre-incubate the enzyme with the test compound.

-

Add the pNPG substrate to start the reaction.

-

Stop the reaction after a specific time with a basic solution (e.g., Na₂CO₃).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

-

α-Amylase Assay Procedure:

-

Pre-incubate the enzyme with the test compound.

-

Add the starch solution and incubate.

-

Add dinitrosalicylic acid (DNS) reagent and heat to stop the reaction and develop color.

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated for both enzymes, and the respective IC50 values are determined.

-

Conclusion and Future Directions

Quercetin 3-O-(6''-acetyl-glucoside) exhibits a range of biological activities characteristic of its parent compound, quercetin, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. The acetylation of the glucoside moiety may influence its pharmacokinetic profile and potency. However, a significant gap exists in the literature regarding specific quantitative data (e.g., IC50 values) and detailed mechanistic studies for this particular derivative. Future research should focus on isolating or synthesizing pure Quercetin 3-O-(6''-acetyl-glucoside) to perform comprehensive in vitro and in vivo studies. Such investigations will be crucial to elucidate its specific structure-activity relationships, define its therapeutic potential, and understand its distinct modulation of key signaling pathways. This will provide a more solid foundation for its potential development as a therapeutic agent.

References

- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 6. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Quercetin 3-O-(6''-acetyl-glucoside) in Artemisia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside that has been identified in various plant species, including those of the genus Artemisia. This document provides a comprehensive overview of the current knowledge regarding this compound within Artemisia species, with a focus on its quantification, the experimental protocols for its study, and its potential biological significance. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Data

While Quercetin 3-O-(6''-acetyl-glucoside) has been qualitatively identified in Artemisia afra (African wormwood) and Artemisia annua (sweet wormwood), specific quantitative data on its concentration in various Artemisia species and their different anatomical parts remains limited in publicly available scientific literature.[1] Metabolomic profiling studies have confirmed its presence, but have not consistently reported absolute concentrations.[1][2][3][4][5][6]

One study reported the in vitro inhibitory activity of Quercetin 3-O-(6''-acetyl-glucoside) against the SARS-CoV-2 3CL protease, providing an IC50 value. However, this does not represent the concentration of the compound within the plant material.[3] The lack of extensive quantitative data highlights a research gap and an opportunity for further investigation to determine the natural abundance of this compound in the Artemisia genus.

Table 1: Qualitative and Bioactivity Data for Quercetin 3-O-(6''-acetyl-glucoside) in Artemisia Species

| Compound | Artemisia Species | Plant Part | Method of Detection | Quantitative Data | Bioactivity Data (IC50) | Reference |

| Quercetin 3-O-(6''-acetyl-glucoside) | Artemisia afra | Not Specified | UPLC-MS/MS | Presence confirmed | Not Reported | [1][2][3][4][5][6] |

| Quercetin 3-O-(6''-acetyl-glucoside) | Artemisia annua | Not Specified | UPLC-MS/MS | Presence confirmed | Not Reported | [1][2][3][4][5][6] |

| Quercetin 3-O-(6''-acetyl-glucoside) | Not Applicable | In vitro assay | Not Applicable | Not Applicable | 0.12 µM (against SARS-CoV-2 3CLpro) | [3] |

Experimental Protocols

The identification and potential quantification of Quercetin 3-O-(6''-acetyl-glucoside) in Artemisia species rely on specific and sensitive analytical techniques. The following sections detail the commonly employed experimental protocols.

Extraction of Flavonoids from Artemisia Species

A general protocol for the extraction of flavonoids, including acetylated glycosides, from Artemisia plant material is as follows:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and then grind it into a fine powder.

-

Maceration: Macerate the powdered plant material in a suitable solvent. Methanol or ethanol are commonly used for the extraction of polar flavonoid glycosides. A solid-to-solvent ratio of 1:10 (w/v) is often employed.

-

Extraction: The mixture is typically agitated or sonicated for a specific period (e.g., 30 minutes to 24 hours) at room temperature to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions (e.g., ethyl acetate and water).

UPLC-MS/MS Analysis of Quercetin 3-O-(6''-acetyl-glucoside)

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and specific detection of flavonoid glycosides.

-

Chromatographic Separation:

-

Column: A reversed-phase column, such as an ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm), is commonly used.[6]

-

Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, Solvent A: 0.05% formic acid in water, and Solvent B: acetonitrile.[6]

-

Gradient Program: A typical gradient might be: 0–1 min, 95% A; 1–12 min, linear gradient from 95% to 5% A; 12–13.5 min, hold at 5% A; 13.5–13.6 min, return to 95% A; 13.6–16 min, hold at 95% A for column re-equilibration.[6]

-

Flow Rate: A flow rate of 0.3 mL/min is often used.[6]

-

Column Temperature: The column is typically maintained at 40 °C.[6]

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.

-

Mass Analyzer: A Q Exactive mass spectrometer or a similar high-resolution instrument is employed.[6]

-

Data Acquisition: Data is acquired in full scan mode and/or targeted MS/MS mode (product ion scan) for structural confirmation. The precursor ion for Quercetin 3-O-(6''-acetyl-glucoside) would be selected, and its fragmentation pattern analyzed.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways in Artemisia directly involving Quercetin 3-O-(6''-acetyl-glucoside) are not yet fully elucidated, we can propose a logical framework based on the known biosynthesis of flavonoids and the general roles of quercetin and its glycosides in plant stress responses.[7][8]

Proposed Biosynthetic and Stress Response Pathway

The following diagram illustrates the general flavonoid biosynthesis pathway leading to quercetin glycosides and a hypothesized role in plant stress response, which may be applicable to Artemisia species.

Caption: Proposed flavonoid biosynthesis and stress response pathway.

This proposed pathway illustrates the conversion of phenylalanine through a series of enzymatic steps to produce quercetin. Quercetin is then glycosylated and subsequently acetylated to form Quercetin 3-O-(6''-acetyl-glucoside). Abiotic stressors can induce the accumulation of flavonoids, which in turn can participate in reactive oxygen species (ROS) scavenging, contributing to the overall stress response of the plant.[7][8]

Experimental Workflow for Metabolomic Analysis

The following diagram outlines a typical workflow for the identification of compounds like Quercetin 3-O-(6''-acetyl-glucoside) in Artemisia extracts.

Caption: Workflow for metabolomic analysis of Artemisia extracts.

This workflow begins with the collection and preparation of plant material, followed by solvent extraction. The resulting crude extract is then subjected to UPLC-MS/MS analysis for data acquisition. Finally, the acquired data is processed to identify the chemical constituents of the extract, including the target compound.

Conclusion

Quercetin 3-O-(6''-acetyl-glucoside) is a confirmed constituent of at least two medicinally important Artemisia species, A. afra and A. annua. While robust methods for its detection and extraction are established, a significant gap exists in the quantitative understanding of its prevalence across the Artemisia genus. Further research is warranted to quantify this compound in different species and plant parts, which will be crucial for understanding its potential pharmacological significance and for the standardization of herbal preparations. Additionally, elucidating the specific signaling pathways in which this acetylated flavonoid is involved within Artemisia will provide deeper insights into its biological role and potential applications in drug development.

References

- 1. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants | PLOS One [journals.plos.org]

- 4. c19early.org [c19early.org]

- 5. researchgate.net [researchgate.net]

- 6. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Exogenous Application of Quercetin Derivative Solutions on the Course of Physiological and Biochemical Processes in Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Quercetin 3-O-(6''-acetyl-glucoside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Quercetin 3-O-(6''-acetyl-glucoside), a naturally occurring acetylated flavonoid glycoside. This document details the biosynthetic origins of the compound, outlines a complete experimental protocol for its extraction and purification from Calendula officinalis, and presents its full spectroscopic characterization. Furthermore, this guide explores the biological activities of this compound, with a particular focus on its role in modulating key cellular signaling pathways. All quantitative data is summarized in structured tables, and complex experimental and biological processes are visualized through detailed diagrams to facilitate understanding and application in research and drug development.

Introduction

Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1] It is a derivative of quercetin, one of the most abundant and extensively studied flavonols, known for its potent antioxidant and anti-inflammatory properties. The addition of a glucose molecule at the 3-position and a subsequent acetylation at the 6''-position of the glucose moiety significantly influences the compound's physicochemical properties, such as solubility and stability, which in turn can affect its bioavailability and biological activity.[1]

This compound has been identified in a variety of plant species, including but not limited to Artemisia species, Salicornia (glasswort), Prunus mume (Japanese apricot), and Calendula officinalis (marigold).[1][2] Its presence in these traditionally used medicinal plants has spurred interest in its potential pharmacological applications.

Biosynthesis and Chemical Properties

The formation of Quercetin 3-O-(6''-acetyl-glucoside) in plants is a two-step enzymatic process. The biosynthesis begins with the glycosylation of the quercetin aglycone, where a glucose molecule is attached to the hydroxyl group at the C3 position. This is followed by the acetylation of the glucose moiety, specifically at the 6''-hydroxyl group. The acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA), a universal acetyl group donor in biological systems, in a reaction catalyzed by a specific acyltransferase.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Quercetin 3-O-(6''-acetyl-glucoside) is presented in Table 1.

| Property | Value |

| Molecular Formula | C23H22O13 |

| Molecular Weight | 506.4 g/mol |

| CAS Number | 54542-51-7 |

| Appearance | Yellow amorphous powder |

| Solubility | Freely soluble in methanol |

Experimental Protocols: Isolation and Purification

The following protocol details the preparative isolation and purification of Quercetin 3-O-(6''-acetyl-glucoside) from the flowers of Calendula officinalis.

Plant Material and Extraction

-

Plant Material: Dried flowers of Calendula officinalis (5 g) are used as the starting material.[3]

-

Extraction: The dried flowers are macerated with 150 ml of 70% ethanol for 24 hours. This process is repeated twice. The filtrates are then combined and concentrated under reduced pressure to yield the crude extract.[3]

Fractionation

The crude ethanol extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity:[3]

-

Petroleum ether

-

Chloroform

-

Ethyl acetate

-

n-butanol

The majority of flavonoid glycosides, including the target compound, will be concentrated in the n-butanol fraction.

Purification

The n-butanol fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC).[4]

-

Column: NF 22561/Techno Korma column.[4]

-

Mobile Phase: A gradient of methanol and water is typically employed. For initial separation, a 70:30 methanol:water ratio can be used.[4]

-

Detection: UV detection at 280 nm.[4]

-

Flow Rate: 10 ml/min.[4]

-

Injection Volume: 2 ml.[4]

Fractions containing the compound of interest are collected, and the solvent is evaporated. The purified compound is then recrystallized from boiling ethanol to obtain a pure, crystalline solid.[4]

Experimental Workflow Diagram

Structural Elucidation and Data Presentation

The definitive structure of the isolated compound is confirmed through a combination of spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry provides the exact molecular weight and elemental composition. The fragmentation pattern in MS/MS experiments is characteristic of the quercetin backbone and the acetylated glucose moiety.

| Ion | m/z (observed) | Interpretation |

| [M-H]⁻ | 505.0989 | Deprotonated molecular ion |

| [M-H-162]⁻ | 343.0668 | Loss of the glucose moiety |

| [M-H-204]⁻ | 301.0354 | Loss of the acetyl-glucose moiety, yielding the quercetin aglycone |

NMR Spectroscopy

Table 3: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data of Quercetin-3-O-β-D-glucopyranoside (for reference) [5]

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| Quercetin Moiety | ||

| 2 | - | 157.2 |

| 3 | - | 134.6 |

| 4 | - | 177.6 |

| 5 | - | 160.8 |

| 6 | 6.10, d (1.9) | 99.1 |

| 7 | - | 163.6 |

| 8 | 6.41, d (1.9) | 94.8 |

| 9 | - | 155.8 |

| 10 | - | 103.6 |

| 1' | - | 121.2 |

| 2' | 7.68, d (2.2) | 114.8 |

| 3' | - | 144.7 |

| 4' | - | 148.4 |

| 5' | 6.85, d (8.5) | 116.1 |

| 6' | 7.58, dd (8.5, 2.2) | 121.7 |

| Glucose Moiety | ||

| 1'' | 5.12, d (7.2) | 100.5 |

| 2'' | 3.47, m | 75.6 |

| 3'' | 3.45, m | 77.0 |

| 4'' | 3.57, m | 72.0 |

| 5'' | 3.38, m | 76.5 |

| 6'' | 3.52, dd (12.0, 5.0) | 67.5 |

| 3.81, dd (12.0, 1.2) |

Note: For Quercetin 3-O-(6''-acetyl-glucoside), the signals for H-6'' would be shifted downfield, and additional signals for the acetyl group (a methyl singlet around δ 2.0 ppm and a carbonyl carbon around δ 170 ppm) would be observed.

Biological Activity and Signaling Pathways

Quercetin and its glycosides are known to possess significant antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-inflammatory Activity

Quercetin glycosides have been shown to inhibit the NF-κB signaling pathway. This inhibition leads to the downregulation of pro-inflammatory enzymes such as COX-2 and iNOS, as well as inflammatory cytokines like IL-1β, IL-6, and TNF-α. Furthermore, they can suppress the expression of adhesion molecules (VCAM-1, ICAM-1), which are crucial for the inflammatory response.

Antioxidant Activity

The antioxidant effects of quercetin derivatives are not only due to direct radical scavenging but also through the modulation of cellular antioxidant systems. They can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Signaling Pathway Diagram

Conclusion

Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid with significant potential for further investigation in the fields of phytochemistry and pharmacology. This technical guide provides a foundational framework for its discovery, isolation, and characterization, enabling researchers to explore its therapeutic applications. The detailed experimental protocols and spectroscopic data serve as a valuable resource for the scientific community, while the elucidation of its impact on cellular signaling pathways offers insights into its mechanisms of action. Further research is warranted to fully understand the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy in preclinical and clinical studies.

References

- 1. questjournals.org [questjournals.org]

- 2. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From the Field to the Pot: Phytochemical and Functional Analyses of Calendula officinalis L. Flower for Incorporation in an Organic Yogurt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quercetin 3-O-(6''-acetyl-glucoside)

CAS Number: 54542-51-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. As a naturally occurring phenolic compound, it is found in various plant species and is of significant interest to researchers in phytochemistry, pharmacology, and drug discovery. The addition of an acetylated glucose moiety to the quercetin backbone alters its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity. This technical guide provides a comprehensive overview of the current knowledge on Quercetin 3-O-(6''-acetyl-glucoside), including its chemical properties, natural sources, biosynthesis, and reported biological activities. The guide also details relevant experimental protocols and explores the potential molecular mechanisms of action, offering a valuable resource for professionals engaged in natural product research and development.

Physicochemical Properties

The fundamental physicochemical properties of Quercetin 3-O-(6''-acetyl-glucoside) are summarized in the table below. These properties are crucial for its extraction, isolation, and formulation.

| Property | Value | Source(s) |

| CAS Number | 54542-51-7 | [1] |

| Molecular Formula | C₂₃H₂₂O₁₃ | [1] |

| Molecular Weight | 506.4 g/mol | [1] |

| IUPAC Name | 3-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |

| Synonyms | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside), 3,3′,4′,5,7-Pentahydroxyflavone 3-(6′′-O-acetyl-β-D-glucopyranoside) | |

| Solubility | Very slightly soluble in water (0.66 g/L at 25 °C, calculated). Soluble in methanol, ethanol, DMSO, and pyridine. | |

| Appearance | Typically a yellow amorphous powder. | [2] |

| Spectral Data | IR (KBr) νmax cm⁻¹: ~1740 (C=O of acetyl group), ~1655 (C=O of γ-pyrone), ~1605 (aromatic C=C). UV (MeOH) λmax nm: ~255, 353. | [2] |

Natural Occurrence, Biosynthesis, and Isolation

Natural Occurrence

Quercetin 3-O-(6''-acetyl-glucoside) has been identified in a variety of plant species, highlighting its widespread distribution in the plant kingdom. Notable sources include:

-

Marigold (Calendula officinalis)

-

Canadian Goldenrod (Solidago canadensis)[3]

-

Glasswort (Salicornia species)[4]

-

Japanese Apricot (Prunus mume)[4]

-

African Wormwood (Artemisia afra) and Sweet Annie (Artemisia annua)[4]

-

Australian Fern (Lomaria nuda)[5]

-

Plectranthus scutellarioides [6]

Biosynthesis

The biosynthesis of Quercetin 3-O-(6''-acetyl-glucoside) in plants is a two-step enzymatic modification of the quercetin aglycone.[4]

-

Glycosylation: The process begins with the attachment of a glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin 3-O-glucoside (isoquercitrin). This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

-

Acetylation: Subsequently, an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the 6''-hydroxyl group of the glucose moiety. This step is catalyzed by a specific acyltransferase, such as a serine carboxypeptidase-like (SCPL) acyltransferase.[4]

Isolation

The isolation of Quercetin 3-O-(6''-acetyl-glucoside) from plant material typically involves extraction followed by chromatographic purification. A general workflow is outlined below.

Biological Activities and Mechanism of Action

Quercetin 3-O-(6''-acetyl-glucoside) exhibits a range of biological activities, largely attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Like its parent compound, quercetin, this acetylated glucoside is a potent antioxidant.[4] Its antioxidant mechanism involves scavenging free radicals and upregulating endogenous antioxidant systems.

| Assay | Result | Source(s) |

| DPPH Radical Scavenging Assay | IC₅₀ values for extracts containing this compound have been reported, but a specific value for the pure compound is not consistently available. For example, a hydroalcoholic extract of Cornus mas fruits, containing this compound, showed an IC₅₀ of 1.078 mg/mL.[1] | |

| ABTS Radical Scavenging Assay | Similar to DPPH, specific IC₅₀ values for the pure compound are not widely reported. | |

| Reactive Oxygen Species (ROS) | Shown to reduce ROS production in cellular models.[4] | |

| Glutathione (GSH) Levels | Reported to enhance the levels of the crucial intracellular antioxidant, glutathione (GSH).[4] |

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.

| Assay | Result | Source(s) |

| Pro-inflammatory Marker Expression | Studies indicate a reduction in pro-inflammatory markers.[4] The aglycone, quercetin, is known to decrease the expression of TNF-α, IL-6, IL-1β, and COX-2.[3] | |

| Lipoxygenase (LOX) Inhibition | IC₅₀ values for the pure compound are not specifically reported. However, quercetin and other flavonoids are known inhibitors of lipoxygenases. For instance, the related flavone luteolin has an IC₅₀ of 0.6 µM for 15-lipoxygenase.[7] | |

| Nuclear Factor-kappa B (NF-κB) Pathway | The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Quercetin has been shown to hinder NF-κB activation.[3] | |

| JAK/STAT Pathway | Quercetin has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cytokine-mediated inflammation.[3] |

Other Biological Activities

| Activity | Description | Source(s) |

| Enzyme Inhibition | A moderate inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests a potential role in managing postprandial hyperglycemia.[1] | |

| Antiglycation Effects | Demonstrated a strong ability to suppress the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. | |

| Antiviral Activity | In silico studies have suggested that Quercetin 3-O-(6''-acetyl-glucoside) may act as an inhibitor of the SARS-CoV-2 3CLpro enzyme, with a calculated binding affinity of -9.3 kcal/mol. Further in vitro and in vivo validation is required. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Quercetin 3-O-(6''-acetyl-glucoside).

Extraction and Isolation Protocol (General)

This protocol is a general method for the extraction and purification of flavonoids from plant material and can be adapted for Quercetin 3-O-(6''-acetyl-glucoside).

-

Extraction:

-

Air-dry and powder the plant material.

-

Macerate the powdered material in 80% aqueous methanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and concentrate under reduced pressure to remove methanol.

-

Lyophilize the aqueous residue to obtain the crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Quercetin 3-O-(6''-acetyl-glucoside) is expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water) and visualizing under UV light.

-

Pool the fractions containing the target compound.

-

Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

-

Preparative HPLC:

-

Final purification can be achieved by preparative reverse-phase high-performance liquid chromatography (prep-HPLC).[8][9]

-

Column: C18 column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Detection: UV detector at 254 nm and 350 nm.

-

Collect the peak corresponding to Quercetin 3-O-(6''-acetyl-glucoside) and confirm its purity by analytical HPLC.

-

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10][11]

-

Prepare a stock solution of the purified compound in methanol.

-

Prepare a series of dilutions of the compound in methanol.

-

In a 96-well plate, add 50 µL of each dilution to 150 µL of a 90 µM DPPH solution in ethanol.

-

Incubate the plate in the dark at 37°C for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well should contain 50 µL of methanol and 150 µL of the DPPH solution.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

NF-κB Activation Assay (in vitro)

This protocol describes a method to assess the inhibitory effect of the compound on NF-κB activation in a cell-based assay.

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of Quercetin 3-O-(6''-acetyl-glucoside) for 1-2 hours.

-

Stimulation: Induce inflammation by adding an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a specified time (e.g., 30 minutes for phosphorylation studies, longer for gene expression).

-

Analysis of NF-κB Pathway:

-

Western Blot: Prepare cell lysates and perform Western blotting to detect the phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB. A decrease in IκBα phosphorylation and p65 phosphorylation would indicate inhibition.

-

Reporter Gene Assay: Use cells stably transfected with an NF-κB-luciferase reporter construct. Measure luciferase activity after treatment and stimulation to quantify NF-κB transcriptional activity.

-

Immunofluorescence: Fix and stain the cells to visualize the nuclear translocation of the p65 subunit of NF-κB using a fluorescence microscope.

-

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action for Quercetin 3-O-(6''-acetyl-glucoside), primarily based on the known activities of its aglycone, quercetin.

Proposed Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Quercetin and its derivatives are thought to exert their anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This leads to a downstream reduction in the expression of pro-inflammatory genes.

Proposed Antioxidant Mechanism via Nrf2 Pathway Activation

The antioxidant effects of quercetin are partly mediated by the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

Conclusion

Quercetin 3-O-(6''-acetyl-glucoside) is a widely distributed natural flavonoid with promising biological activities, particularly as an antioxidant and anti-inflammatory agent. Its potential to modulate key signaling pathways such as NF-κB and Nrf2 makes it a compound of interest for further investigation in the context of chronic diseases. While the general biological profile is becoming clearer, there is a need for more research to establish specific quantitative data (e.g., IC₅₀ values for various enzymatic and cellular assays) and to fully elucidate its molecular mechanisms of action. This technical guide serves as a foundational resource to support and encourage further research into the therapeutic potential of this interesting natural product.

References

- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quercetin 3-O-(6''-acetyl-glucoside) | 54542-51-7 | Benchchem [benchchem.com]

- 5. connectsci.au [connectsci.au]

- 6. sciencetechindonesia.com [sciencetechindonesia.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis [mdpi.com]

- 11. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Quercetin 3-O-(6''-acetyl-glucoside)

For Researchers, Scientists, and Drug Development Professionals

Introduction